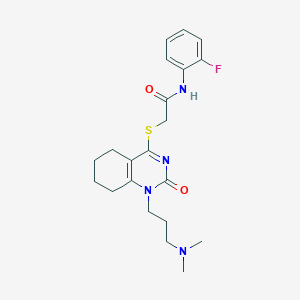

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O2S/c1-25(2)12-7-13-26-18-11-6-3-8-15(18)20(24-21(26)28)29-14-19(27)23-17-10-5-4-9-16(17)22/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJCMKJCMMVNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide , identified by its CAS number 941999-28-6, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 430.57 g/mol. The structure includes a hexahydroquinazolin core and a thioether linkage which may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N4O3S |

| Molecular Weight | 430.57 g/mol |

| CAS Number | 941999-28-6 |

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The hexahydroquinazolin core is known for its interactions with various biological targets, including neurotransmitter transporters and receptors.

Interaction with Serotonin Transporter (SERT)

The compound's potential interaction with the serotonin transporter (SERT) is particularly noteworthy. SERT plays a critical role in regulating serotonin levels in the brain, impacting mood and behavior. Analogues of this compound have shown selectivity for SERT and demonstrated allosteric modulation capabilities. For example, studies have shown that certain analogues can decrease the dissociation of radiolabeled ligands from SERT, suggesting enhanced binding affinity and potential antidepressant effects .

Antidepressant Potential

The compound's structural features suggest it may possess antidepressant properties. Compounds that target SERT are commonly used in treating depression and anxiety disorders. The allosteric modulation observed in related compounds indicates that this compound may enhance the efficacy of existing antidepressants or serve as a novel therapeutic agent.

Antitumor Activity

In addition to its neuropharmacological potential, preliminary studies suggest that compounds with similar quinazoline structures exhibit antitumor activity. The mechanism may involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest .

Study 1: SERT Binding Affinity

In a study examining various analogues of the compound, it was found that specific modifications significantly enhanced binding affinity to SERT. The most promising analogue demonstrated a Ki value of approximately 19.7 nM at the primary binding site (S1), indicating strong potential for therapeutic use in mood disorders .

Study 2: Antitumor Efficacy

Another investigation into the antitumor properties revealed that compounds structurally related to this molecule inhibited growth in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to increased apoptosis rates as evidenced by flow cytometry assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several acetamide and quinazolinone derivatives (Table 1). Key differences arise from substituent variations:

- AJ5d (): Contains a 4-fluorophenyl and chlorophenyl group on a quinazolinone scaffold. The absence of a dimethylamino group reduces its basicity compared to the target compound.

- III-38 (): Features a cyclohexyl group and propylacetamido chain, enhancing lipophilicity but lacking the thioether and hexahydroquinazolin ring.

- Dichlorophenyl-thiazol acetamide (): Substituted with dichlorophenyl and thiazol groups, forming rigid planar structures with strong hydrogen-bonding motifs (R22(8) dimerization) .

Physical Properties

- III-38 exhibits a moderate melting point (150–152°C), attributed to its cyclohexyl group’s rigid conformation .

- The dichlorophenyl-thiazol derivative () has a higher melting point (186–188°C), driven by strong intermolecular hydrogen bonds (N–H⋯N) and π-stacking of the dichlorophenyl group .

- The target compound’s dimethylaminopropyl group may lower its melting point relative to chlorinated analogs due to increased solubility in polar solvents.

Methodological Considerations

The Glide XP scoring function () provides a framework for predicting the target compound’s binding affinity.

Q & A

Q. What are the key parameters for optimizing the multi-step synthesis of this compound?

Answer: Synthesis optimization requires systematic adjustments to reaction conditions. Critical parameters include:

- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions. Lower temperatures (40–60°C) improve selectivity for intermediates like the hexahydroquinazolinone core .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the thioether linkage, while dichloromethane is preferred for acid-catalyzed condensations .

- Catalysts : Piperidine or triethylamine are used to deprotonate intermediates, improving yields in Knoevenagel or Michael addition steps .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of thioether bond formation and quantifies dimethylamino propyl substitution .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 484.54 for C22H27F3N4O3S) and detects fragmentation patterns .

- X-ray Crystallography : Resolves conformational flexibility of the hexahydroquinazolinone core, critical for structure-activity relationship (SAR) studies .

Q. How do functional groups in this compound influence its reactivity and bioactivity?

Answer:

- Thioether linkage (-S-) : Enhances metabolic stability compared to ethers, as evidenced by resistance to hepatic cytochrome P450 oxidation .

- Fluorophenyl group : Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in neuroprotective assays .

- Dimethylamino propyl side chain : Acts as a weak base (pKa ~8.5), facilitating lysosomal trapping in cellular uptake studies .

- Acetamide moiety : Participates in hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR inhibition IC50 = 10.5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.